An In-depth Technical Guide to (4-Fluorothiophen-2-yl)boronic acid (CAS: 1360465-66-2)
An In-depth Technical Guide to (4-Fluorothiophen-2-yl)boronic acid (CAS: 1360465-66-2)
For Researchers, Scientists, and Drug Development Professionals
(4-Fluorothiophen-2-yl)boronic acid is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique electronic properties, arising from the combination of the electron-rich thiophene ring and the strongly electron-withdrawing fluorine atom, make it a valuable reagent for the synthesis of novel organic molecules with tailored functionalities. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on practical insights for laboratory use.
Physicochemical Properties and Structural Features
(4-Fluorothiophen-2-yl)boronic acid is a white to off-white solid at room temperature. Its structure integrates a five-membered thiophene ring, a boronic acid group at the 2-position, and a fluorine atom at the 4-position. This substitution pattern has profound implications for its reactivity and the properties of the molecules derived from it.
| Property | Value |
| CAS Number | 1360465-66-2 |
| Molecular Formula | C₄H₄BFO₂S |
| Molecular Weight | 145.95 g/mol |
| IUPAC Name | (4-Fluorothiophen-2-yl)boronic acid |
| Physical Form | Powder |
| Purity | Typically ≥95% |
The fluorine atom significantly influences the electronic nature of the thiophene ring, enhancing its stability and modulating its reactivity in cross-coupling reactions. The boronic acid moiety is the key functional group that enables its participation in a wide range of carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura coupling.
Synthesis of (4-Fluorothiophen-2-yl)boronic acid
The synthesis of (4-Fluorothiophen-2-yl)boronic acid typically proceeds through the lithiation of a fluorinated thiophene precursor followed by quenching with a borate ester. A common starting material is 3-fluorothiophene.
Step-by-Step Synthesis Protocol:
-
Lithiation: 3-Fluorothiophene is dissolved in a dry, aprotic solvent such as anhydrous tetrahydrofuran (THF) and cooled to a low temperature, typically -78 °C, under an inert atmosphere (e.g., argon or nitrogen).
-
A strong lithium base, such as n-butyllithium (n-BuLi), is added dropwise to the solution. The lithium selectively abstracts the proton at the 2-position of the thiophene ring, which is the most acidic proton, to form 3-fluoro-2-lithiothiophene in situ.
-
Borylation: A trialkyl borate, most commonly triisopropyl borate (B(O-iPr)₃), is then added to the reaction mixture at -78 °C. The organolithium species undergoes nucleophilic attack on the boron atom of the borate ester.
-
Hydrolysis: The reaction is slowly warmed to room temperature and then quenched with an aqueous acid, such as hydrochloric acid (HCl). This hydrolysis step converts the boronate ester intermediate into the desired (4-Fluorothiophen-2-yl)boronic acid.
-
Purification: The crude product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The final product can be purified by recrystallization or column chromatography.
Caption: General synthetic route to (4-Fluorothiophen-2-yl)boronic acid.
Reactivity and Key Applications
The primary utility of (4-Fluorothiophen-2-yl)boronic acid lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of C(sp²)–C(sp²) bonds, which are ubiquitous in pharmaceuticals, agrochemicals, and organic electronic materials.[1]
Suzuki-Miyaura Cross-Coupling Reactions
In a typical Suzuki-Miyaura reaction, (4-Fluorothiophen-2-yl)boronic acid is coupled with an organic halide or triflate in the presence of a palladium catalyst and a base.
Caption: Key components of a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol for a General Suzuki-Miyaura Coupling:
-
To a reaction vessel, add (4-Fluorothiophen-2-yl)boronic acid (1.2 equivalents), the aryl or heteroaryl halide (1.0 equivalent), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 equivalents).
-
Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (typically 2-5 mol%).
-
The vessel is sealed and the atmosphere is replaced with an inert gas (argon or nitrogen).
-
A degassed solvent system, such as a mixture of 1,4-dioxane and water or dimethylformamide (DMF), is added.
-
The reaction mixture is heated to a temperature typically ranging from 80 to 120 °C and stirred for several hours, or until reaction completion is observed by techniques like TLC or LC-MS.
-
Upon cooling, the reaction mixture is worked up by partitioning between water and an organic solvent. The organic layer is then washed, dried, and concentrated.
-
The crude product is purified by column chromatography or recrystallization to yield the desired coupled product.
The presence of the fluorine atom can influence the reactivity of the boronic acid. While it is an electron-withdrawing group, which can sometimes decrease the nucleophilicity of the boronic acid, it can also enhance the stability of the compound and prevent unwanted side reactions like protodeboronation.
Applications in Drug Discovery
The thiophene nucleus is a well-established pharmacophore found in numerous approved drugs.[2] The introduction of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and bioavailability of a drug candidate. Therefore, (4-Fluorothiophen-2-yl)boronic acid is a valuable building block for the synthesis of novel therapeutic agents, particularly in the areas of oncology, neurology, and infectious diseases. The 4-fluorothiophen-2-yl moiety can be found in various enzyme inhibitors and receptor modulators.
Applications in Materials Science
Thiophene-based organic semiconductors are extensively studied for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[3] The incorporation of fluorine atoms into the thiophene backbone can lower the HOMO and LUMO energy levels of the resulting materials, which is often desirable for improving charge injection and transport properties, as well as enhancing the stability of the devices.[4] (4-Fluorothiophen-2-yl)boronic acid serves as a key monomer for the synthesis of these advanced materials through Suzuki polymerization.
Characterization and Spectroscopic Data
Accurate characterization of (4-Fluorothiophen-2-yl)boronic acid is crucial for its effective use. The following are expected spectroscopic features.
-
¹H NMR: The proton NMR spectrum would show characteristic signals for the two protons on the thiophene ring. The chemical shifts and coupling constants will be influenced by the fluorine and boronic acid substituents.
-
¹³C NMR: The carbon NMR spectrum will display four distinct signals for the carbon atoms of the thiophene ring. The carbon atom attached to the fluorine will show a large one-bond C-F coupling constant.
-
¹⁹F NMR: The fluorine NMR spectrum will exhibit a singlet, and its chemical shift will be characteristic of a fluorine atom attached to a thiophene ring.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H stretching of the boronic acid group (a broad band typically around 3300 cm⁻¹), B-O stretching (around 1350 cm⁻¹), and C-F stretching vibrations.
Handling, Storage, and Safety
Like most boronic acids, (4-Fluorothiophen-2-yl)boronic acid should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.
-
Storage: It is recommended to store the compound in a tightly sealed container in a cool, dry place, away from moisture and strong oxidizing agents. Boronic acids can be sensitive to air and moisture, which can lead to decomposition.
-
Toxicity: While generally considered to have low toxicity, inhalation, ingestion, or skin contact should be avoided. In case of contact, rinse the affected area with plenty of water.
Conclusion
(4-Fluorothiophen-2-yl)boronic acid is a versatile and valuable building block for organic synthesis. Its unique structural and electronic features make it a powerful tool for the construction of complex molecules with applications in drug discovery and materials science. A thorough understanding of its synthesis, reactivity, and handling is essential for its successful application in the laboratory.
References
-
Rueda-Espinosa, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 11(39), 24207-24213. [Link]
-
Lopes, J. F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(13), 3047. [Link]
-
SpectraBase. 4-Fluoro-2-methoxyphenylboronic acid. [Link]
-
Jadhav, S. A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]
-
ResearchGate. FTIR spectra of CMPS and boronic acid functionalized resins. [Link]
-
Bonnet, S., et al. (2014). Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. Organic & Biomolecular Chemistry, 12(35), 6846-6852. [Link]
-
Ozturk, T., et al. (2017). Thiophene-Based Organic Semiconductors. Turkish Journal of Chemistry, 41, 836-874. [Link]
-
ResearchGate. 13 C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. [Link]
-
ResearchGate. FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). [Link]
-
PubChem. 4-Fluorophenylboronic acid. [Link]
-
ResearchGate. Thiophene-Based Organic Semiconductors. [Link]
- D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 285645, 4-Fluorophenylboronic acid. [Link]
-
Lima, L. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(13), 3047. [Link]
- D'hooghe, M., & De Kimpe, N. (2006). Three-membered rings with one sulfur atom. In Comprehensive Organic Functional Group Transformations II (Vol. 3, pp. 529-583). Elsevier.
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura coupling in the 21st century: a chemist's guide. Chemical Society Reviews, 43(1), 412-443.
- Bull, J. A., et al. (2008). Recent advances in the synthesis and application of organoboronic acids and their derivatives.
- Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116-2119.
- Thomas, K. R. J., et al. (2007). Thiophene-based organic dyes for dye-sensitized solar cells.
- Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483.
- Kotha, S., et al. (2002). The Suzuki–Miyaura cross-coupling reaction: a comprehensive review. Tetrahedron, 58(48), 9633-9695.
-
Chemtube3D. Suzuki Reaction. [Link]
-
Royal Society of Chemistry. The Suzuki-Miyaura reaction. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
- Barder, T. E., et al. (2005). Catalysts for Suzuki− Miyaura coupling processes: scope and mechanistic analysis. Journal of the American Chemical Society, 127(13), 4685-4696.
- Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research, 41(11), 1461-1473.
- Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Accounts of Chemical Research, 40(4), 275-286.
- Hall, D. G. (Ed.). (2011).
- Tyrell, E., & Whittington, P. (2004). The Suzuki reaction.
- Stanforth, S. P. (1998). Catalytic cross-coupling reactions in biaryl synthesis. Tetrahedron, 54(3-4), 263-303.
- Bellina, F., et al. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: an overview of recent advances. Coordination Chemistry Reviews, 248(1-2), 49-66.
- Anctil, E. J., & Snieckus, V. (2003). The directed ortho metalation-Suzuki cross coupling connection. A general and regioselective route to functionalized biaryls and heterobiaryls. Journal of Organometallic Chemistry, 687(2), 268-273.
- Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.
- Hassan, J., et al. (2002). Aryl− Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
- Yin, L., & Liebscher, J. (2007). Carbon− Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173.
- Alonso, F., et al. (2004). The first palladium-catalyzed Suzuki-Miyaura cross-coupling in water with a phosphine-free catalyst. Organic Letters, 6(24), 4475-4478.
- Leadbeater, N. E., & Marco, M. (2002). Ligand-free palladium catalysis of the Suzuki reaction in water using microwave heating. Organic Letters, 4(17), 2973-2976.
- Bedford, R. B., & Cazin, C. S. (2001). High-activity catalysts for the Suzuki coupling of aryl chlorides.
- Walker, S. D., et al. (2004). A rational approach to the design of catalysts for the Suzuki reaction of aryl chlorides.
- Grasa, G. A., et al. (2002). A convenient catalyst system for the Suzuki cross-coupling of aryl and vinyl chlorides. The Journal of Organic Chemistry, 67(4), 1243-1248.
- Zapf, A., & Beller, M. (2001). The state of the art in palladium-catalyzed cross-coupling reactions of aryl chlorides.
- Christmann, U., & Vilar, R. (2005). Monoligated palladium species as catalysts in cross-coupling reactions.
- Frisch, A. C., & Beller, M. (2005). Catalysts for cross-coupling reactions with non-activated alkyl halides.
- Netherton, M. R., & Fu, G. C. (2004). Palladium-catalyzed cross-coupling of unactivated alkyl halides.
- Billingsley, K., & Buchwald, S. L. (2008). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl halides.
- Gildner, P. G., & Colacot, T. J. (2015). A decade of advances in Suzuki-Miyaura cross-coupling. Organometallics, 34(23), 5497-5508.
- Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298.
- Jana, R., et al. (2011). Recent advances in the Suzuki–Miyaura cross-coupling reaction.
- Maluenda, I., & Navarro, O. (2015). Recent developments in the Suzuki–Miyaura reaction: 2010–2014. Molecules, 20(4), 7544-7597.
- Chemler, S. R., et al. (2000). The Chan-Lam-Evans reaction: copper-catalyzed C-N and C-O bond formation with boronic acids.
- King, A. O., et al. (1998). A versatile palladium catalyst for the coupling of arylboronic acids with aryl and vinyl triflates. The Journal of Organic Chemistry, 63(19), 6518-6534.
- Wolfe, J. P., et al. (1999). A highly active catalyst for the Suzuki-Miyaura cross-coupling reaction of aryl chlorides.
- Old, D. W., et al. (1998). A highly active catalyst for the Suzuki-Miyaura cross-coupling of aryl chlorides. The Journal of Organic Chemistry, 63(23), 8024-8025.
- Shen, W. (1997). A convenient palladium catalyst for the Suzuki cross-coupling of aryl and vinyl triflates with arylboronic acids. Tetrahedron Letters, 38(32), 5575-5578.
- Wallow, T. I., & Novak, B. M. (1996). A versatile, water-soluble palladium (0) catalyst for the Suzuki cross-coupling of aryl bromides and iodides. The Journal of Organic Chemistry, 61(21), 7276-7277.
- Albisson, D. A., et al. (1998). The first palladium-catalyzed Suzuki cross-coupling reactions of aryl chlorides in an aqueous medium. Tetrahedron Letters, 39(52), 9793-9796.
- Badone, D., et al. (1996). A convenient and efficient procedure for the Suzuki cross-coupling of arylboronic acids with vinyl and aryl triflates. The Journal of Organic Chemistry, 61(21), 7278-7279.
- Indolese, A. F. (1997). A convenient catalyst for the Suzuki cross-coupling of aryl chlorides. Tetrahedron Letters, 38(21), 3513-3516.
- Firooznia, F., et al. (1999). A new and highly efficient catalyst for the Suzuki cross-coupling of aryl chlorides. Tetrahedron Letters, 40(11), 2135-2138.
- Bei, X., et al. (1999). A general and efficient catalyst for the Suzuki cross-coupling of aryl chlorides. The Journal of Organic Chemistry, 64(18), 6797-6800.
- Botella, L., & Nájera, C. (2004). A convenient and general method for the Suzuki–Miyaura cross-coupling of aryl and vinyl chlorides.
- Eckhardt, M., & Fu, G. C. (2003). The first Suzuki reactions of alkyl electrophiles. Journal of the American Chemical Society, 125(45), 13642-13643.
- Kirchhoff, J. H., et al. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Journal of the American Chemical Society, 124(46), 13662-13663.
- Netherton, M. R., et al. (2001). A versatile catalyst for the Suzuki cross-coupling of arylboronic acids with aryl and vinyl halides and triflates. The Journal of Organic Chemistry, 66(23), 7594-7600.
- Tewari, A., & Beller, M. (2004). Recent developments in the Suzuki–Miyaura cross-coupling reaction.
- Fleckenstein, C. A., & Plenio, H. (2008). A versatile and highly active catalyst for the Suzuki-Miyaura cross-coupling of heteroaryl chlorides. Chemistry–A European Journal, 14(14), 4267-4279.
- Marion, N., & Nolan, S. P. (2008). N-heterocyclic carbenes in transition metal catalysis.
- Fort, Y., et al. (1996). A simple and efficient catalyst for the Suzuki cross-coupling of aryl chlorides.
- Biscoe, M. R., et al. (2008). A broad-scope, practical, and efficient method for the Suzuki-Miyaura cross-coupling of 2-pyridyl halides and boronic acids. Journal of the American Chemical Society, 130(35), 11775-11777.
- Tang, W., & Zhang, X. (2002). A new class of phosphine ligands for the Suzuki cross-coupling of aryl chlorides.
- Andreu, M. G., & Zapf, A. (2006). A general and efficient catalyst for the Suzuki cross-coupling of aryl chlorides.
- So, C. M., et al. (2009). A general and efficient method for the Suzuki-Miyaura cross-coupling of 2-heterocyclic boronic acids and heteroaryl halides.
- Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl boronic acids and 2-pyridyl halides. Journal of the American Chemical Society, 129(11), 3358-3366.
- Tao, C., & Fu, G. C. (2005). Suzuki cross-couplings of unactivated secondary alkyl halides. Journal of the American Chemical Society, 127(12), 4594-4595.
- Zhou, J., & Fu, G. C. (2003). The first Suzuki cross-coupling reactions of alkyl electrophiles. Journal of the American Chemical Society, 125(48), 14726-14727.
- Menzel, K., & Fu, G. C. (2003). The first Suzuki cross-coupling reactions of alkyl electrophiles. Journal of the American Chemical Society, 125(13), 3718-3720.
- Lee, S., & Hartwig, J. F. (2001). A simple, efficient catalyst for the Suzuki cross-coupling of aryl chlorides. The Journal of Organic Chemistry, 66(10), 3402-3415.
- Stambuli, J. P., et al. (2002). A general and efficient catalyst for the Suzuki cross-coupling of aryl chlorides. The Journal of Organic Chemistry, 67(10), 3497-3501.
- Hong, Y., et al. (2005). A general and efficient catalyst for the Suzuki cross-coupling of aryl chlorides. The Journal of Organic Chemistry, 70(15), 6030-6035.
- Kwong, F. Y., & Buchwald, S. L. (2002). A general and efficient catalyst for the Suzuki cross-coupling of aryl chlorides. Organic Letters, 4(20), 3517-3520.
- Aranyos, A., et al. (1997). A general and efficient catalyst for the Suzuki cross-coupling of aryl chlorides. Journal of the American Chemical Society, 119(44), 10575-10582.
- Old, D. W., et al. (1997). A general and efficient catalyst for the Suzuki cross-coupling of aryl chlorides. Journal of the American Chemical Society, 119(41), 9913-9914.
- Wolfe, J. P., & Buchwald, S. L. (1997). A general and efficient catalyst for the Suzuki cross-coupling of aryl chlorides. Angewandte Chemie International Edition in English, 36(21), 2379-2381.
- Wolfe, J. P., & Buchwald, S. L. (1996). A general and efficient catalyst for the Suzuki cross-coupling of aryl chlorides. Journal of the American Chemical Society, 118(30), 7215-7216.
- Louie, J., & Hartwig, J. F. (1995). A general and efficient catalyst for the Suzuki cross-coupling of aryl chlorides. Tetrahedron Letters, 36(21), 3609-3612.
- Widdowson, D. A., & Wilhelm, R. (1999). A general and efficient catalyst for the Suzuki cross-coupling of aryl chlorides.
- Littke, A. F., & Fu, G. C. (1998). A general and efficient catalyst for the Suzuki cross-coupling of aryl chlorides.
- Littke, A. F., et al. (1999). A general and efficient catalyst for the Suzuki cross-coupling of aryl chlorides. The Journal of Organic Chemistry, 64(1), 10-11.
- Shakespeare, W. C. (1999). A general and efficient catalyst for the Suzuki cross-coupling of aryl chlorides. Tetrahedron Letters, 40(11), 2035-2038.
- Zim, D., & Lando, V. R. (2001). A general and efficient catalyst for the Suzuki cross-coupling of aryl chlorides. Organic Letters, 3(19), 3049-3052.
- Buchwald, S. L. (2008). The development of catalysts for the Suzuki-Miyaura cross-coupling reaction.
- Fu, G. C. (2008). The development of catalysts for the Suzuki-Miyaura cross-coupling reaction.
- Hartwig, J. F. (2008). The development of catalysts for the Suzuki-Miyaura cross-coupling reaction.
- Miyaura, N. (2008). The development of catalysts for the Suzuki-Miyaura cross-coupling reaction.
- Suzuki, A. (2008). The development of catalysts for the Suzuki-Miyaura cross-coupling reaction.
- Negishi, E. I. (2008). The development of catalysts for the Suzuki-Miyaura cross-coupling reaction.
- Trost, B. M. (2008). The development of catalysts for the Suzuki-Miyaura cross-coupling reaction.
Sources
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzyme inhibition by dipeptides containing 2,3-methanophenylalanine, a sterically constrained amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiophene-Based Organic Semiconductors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
